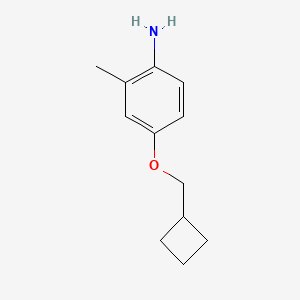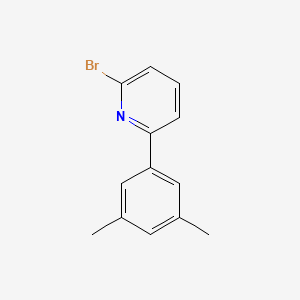
2-Bromo-6-(3,5-dimethylphenyl)pyridine
説明
Synthesis Analysis
The synthesis of this compound involves the application of palladium-catalyzed Suzuki cross-coupling reactions . Specifically, it can be efficiently synthesized in moderate to good yield by coupling 5-bromo-2-methylpyridin-3-amine (1) with N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) using arylboronic acids .
科学的研究の応用
Chemical Synthesis and Ligand Formation
2-Bromo-6-(3,5-dimethylphenyl)pyridine serves as a precursor or ligand in various chemical syntheses. It is utilized in forming metal complexes, such as ruthenium(III) complexes with pyrazolylpyridine ligands. These complexes have been studied for their reactivity and potential biological applications, including minimal cytotoxic activity against certain cell lines (Omondi et al., 2018). Additionally, the formation of sterically demanding iminopyridine ligands, achieved through a two-step process involving 6-bromopyridine-2-carbaldehyde, has been explored for applications in metal complex synthesis and ethylene polymerization/oligomerization (Irrgang et al., 2007).
Molecular Structure and Reactivity Studies
The compound plays a role in the study of molecular structures and reactivity. For instance, its derivatives have been used to investigate the formation of self-complementary halogen-bonded dimers in solid states (Oburn et al., 2015). In another study, chromium(III) complexes with terdentate bis(azolylmethyl)pyridine ligands, derived from 2,6-bis(bromomethyl)pyridine, showed potential in ethylene polymerization (Hurtado et al., 2009).
Catalytic Applications
The compound is also significant in catalytic applications. Nickel(II) complexes bearing pyrazolylpyridines, synthesized from 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, have been studied for their role in ethylene oligomerization reactions, highlighting the influence of complex structure and reaction conditions on catalytic behavior (Nyamato et al., 2016).
Spectroscopic and Density Functional Theory Studies
Spectroscopic characterization and density functional theory (DFT) studies of related bromopyridine compounds have been conducted to understand their structural, electronic, and optical properties. These studies offer insights into the molecular behavior and potential applications of such compounds in various scientific fields (Vural & Kara, 2017).
特性
IUPAC Name |
2-bromo-6-(3,5-dimethylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(14)15-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMKBYPRNOIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(3,5-dimethylphenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



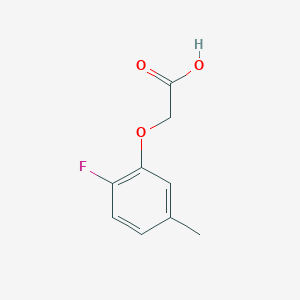
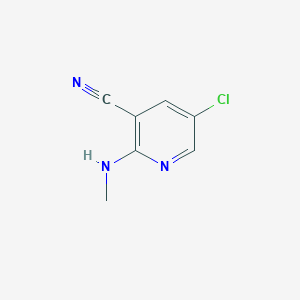
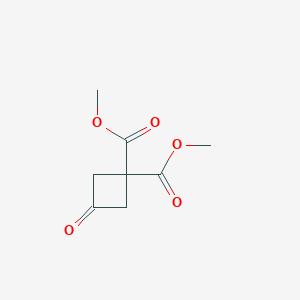
![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
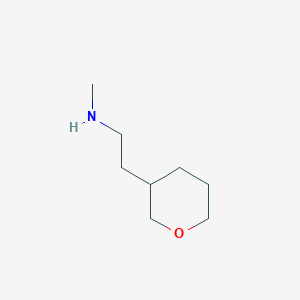
![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)
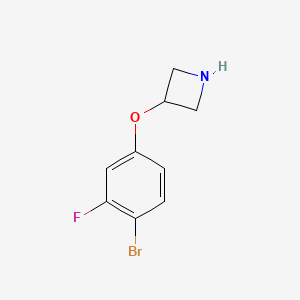
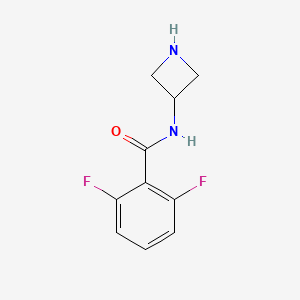
![1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine](/img/structure/B1400075.png)
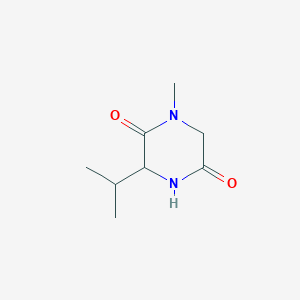
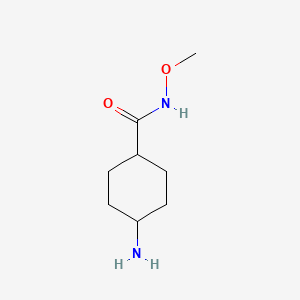
![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
![5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)
